- Development and optimization of a new synthetic process for lorcaserin, Bioorganic & Medicinal Chemistry, 2018, 26(4), 977-983

Cas no 953789-37-2 (4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride)

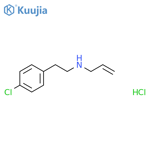

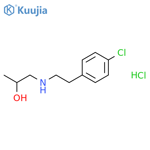

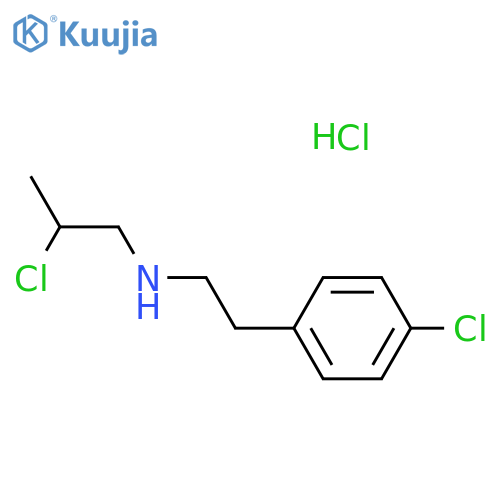

953789-37-2 structure

Produktname:4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride

CAS-Nr.:953789-37-2

MF:C11H16Cl3N

MW:268.610440254211

MDL:MFCD11046660

CID:69663

PubChem ID:44222956

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride

- 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-chloropropane

- 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-chloropropane hydrochloride

- 2-Chloro-N-(4-chlorophenethyl)-propan-1-amine hydrochloride

- 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine,hydrochloride

- 4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride

- Benzeneethanamine, 4-chloro-N-(2-chloropropyl)- hydrochloride

- [2-(CHLORO-PHENYL)-ETHYL]-(2-CHLORO-PROPYL)-AMMONIUM CHLORIDE

- lorcaserin impurity b

- 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine;hydrochloride

- BCP13020

- API0004876

- AX8225495

- TC

- AC-28980

- Benzeneethanamine, 4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)

- CS-M1648

- SCHEMBL174859

- AKOS016000246

- 953789-37-2

- [2-(4-chlorophenyl)ethyl](2-chloropropyl)amine hydrochloride

- CS-13191

- DB-116034

- 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL

- 2-Chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine--hydrogen chloride (1/1)

- Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)

- DTXSID30657920

-

- MDL: MFCD11046660

- Inchi: 1S/C11H15Cl2N.ClH/c1-9(12)8-14-7-6-10-2-4-11(13)5-3-10;/h2-5,9,14H,6-8H2,1H3;1H

- InChI-Schlüssel: ARSNVFGYXNWTPK-UHFFFAOYSA-N

- Lächelt: Cl.ClC1C=CC(CCNCC(C)Cl)=CC=1

Berechnete Eigenschaften

- Genaue Masse: 267.03500

- Monoisotopenmasse: 267.035

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 15

- Anzahl drehbarer Bindungen: 5

- Komplexität: 144

- Anzahl kovalent gebundener Einheiten: 2

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 1

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Tautomerzahl: nichts

- Oberflächenladung: 0

- XLogP3: nichts

- Topologische Polaroberfläche: 12

Experimentelle Eigenschaften

- Schmelzpunkt: >170°C

- Löslichkeit: DMSO (Slightly), Methanol (Slightly)

- PSA: 12.03000

- LogP: 4.29230

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Sicherheitsinformationen

- Signalwort:warning

- Gefahrenhinweis: H303+H313+H333

- Warnhinweis: P264+P280+P305+P351+P338+P337+P313

- Sicherheitshinweise: H303+H313+H333

- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Zolldaten

- HS-CODE:2923900090

- Zolldaten:

China Zollkodex:

2923900090Übersicht:

2923900090 Andere quartäre Ammoniumsalze und quartäre Ammoniumbasisen.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:6.5%.Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

2923900090 andere quartäre Ammoniumsalze und -hydroxide. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:6.5%.General tariff:30.0%

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | C364255-250mg |

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride |

953789-37-2 | 250mg |

$ 431.00 | 2023-04-18 | ||

| TRC | C364255-50mg |

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride |

953789-37-2 | 50mg |

$ 127.00 | 2023-09-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059236-100mg |

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride |

953789-37-2 | 98% | 100mg |

¥301.00 | 2024-04-24 | |

| A2B Chem LLC | AI64249-1g |

2-Chloro-n-(4-chlorophenethyl)propan-1-amine |

953789-37-2 | 95% | 1g |

$34.00 | 2024-07-18 | |

| A2B Chem LLC | AI64249-5g |

2-Chloro-n-(4-chlorophenethyl)propan-1-amine |

953789-37-2 | 95% | 5g |

$106.00 | 2024-07-18 | |

| Crysdot LLC | CD12002145-10g |

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride |

953789-37-2 | 95+% | 10g |

$550 | 2024-07-18 | |

| eNovation Chemicals LLC | D767852-250mg |

Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) |

953789-37-2 | 97% | 250mg |

$55 | 2024-06-06 | |

| eNovation Chemicals LLC | D767852-250mg |

Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) |

953789-37-2 | 97% | 250mg |

$55 | 2025-02-19 | |

| eNovation Chemicals LLC | D767852-250mg |

Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) |

953789-37-2 | 97% | 250mg |

$55 | 2025-02-28 | |

| eNovation Chemicals LLC | D767852-1g |

Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) |

953789-37-2 | 97% | 1g |

$70 | 2025-02-28 |

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Catalysts: Aluminum chloride ; rt → 85 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 20 °C

1.3 Solvents: Dichloromethane ; overnight, 20 °C

1.4 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium chloride Solvents: Water ; 20 °C

1.3 Solvents: Dichloromethane ; overnight, 20 °C

1.4 Reagents: Sodium hydroxide Solvents: Water

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 1 h, 80 °C → 93 °C; 2 h, 90 - 95 °C

1.2 Solvents: Chlorobenzene , Water ; 95 °C → 74 °C; 15 min, 70 - 75 °C; 75 °C → 50 °C

1.3 Reagents: Thionyl chloride ; 55 min, 56 °C → 64 °C; 4 h, 60 - 65 °C

1.4 Solvents: Isopropanol ; 65 °C → 67 °C; 67 °C → reflux; 2 h, reflux

1.2 Solvents: Chlorobenzene , Water ; 95 °C → 74 °C; 15 min, 70 - 75 °C; 75 °C → 50 °C

1.3 Reagents: Thionyl chloride ; 55 min, 56 °C → 64 °C; 4 h, 60 - 65 °C

1.4 Solvents: Isopropanol ; 65 °C → 67 °C; 67 °C → reflux; 2 h, reflux

Referenz

- Processes for preparation of 2-chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 rt → 90 °C; 45 min, < 100 °C; 90 min, 85 - 100 °C; 100 °C → 50 °C

1.2 Solvents: Water

1.3 Reagents: Thionyl chloride Solvents: Isopropanol ; 0 - 5 °C; 2 min, 0 - 5 °C; 1.5 - 2.5 h

1.2 Solvents: Water

1.3 Reagents: Thionyl chloride Solvents: Isopropanol ; 0 - 5 °C; 2 min, 0 - 5 °C; 1.5 - 2.5 h

Referenz

- Processes for preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and intermediates, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, 0 - 5 °C

1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 4 - 5 h, 60 - 65 °C; 65 °C → 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 10 - 20 °C

1.4 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 30 min, 30 - 40 °C

1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 13

1.6 Reagents: Hydrochloric acid Solvents: Water ; 15 - 30 min, pH 2 - 4, 0 - 20 °C

1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 4 - 5 h, 60 - 65 °C; 65 °C → 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 10 - 20 °C

1.4 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 30 min, 30 - 40 °C

1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 13

1.6 Reagents: Hydrochloric acid Solvents: Water ; 15 - 30 min, pH 2 - 4, 0 - 20 °C

Referenz

- A process for the preparation of lorcaserin hydrochloride, India, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Chlorotrimethylsilane , Aluminum chloride , Sodium borohydride Solvents: Tetrahydrofuran ; rt → 70 °C; 24 h, 70 °C; 70 °C → rt

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 14, rt

1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 30 min, rt

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 14, rt

1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 30 min, rt

Referenz

- A Concise Synthesis of Racemic Lorcaserin, Australian Journal of Chemistry, 2016, 69(7), 770-774

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; 50 - 55 °C; 20 - 30 min, 50 - 55 °C; 55 - 60 °C; 3 - 4 h, 55 - 60 °C; 25 - 30 °C

1.2 Solvents: Isopropanol ; 30 min, 25 - 30 °C

1.2 Solvents: Isopropanol ; 30 min, 25 - 30 °C

Referenz

- Process for preparation of lorcaserin intermediate, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; 1 h, 45 - 65 °C; 1 h, 55 - 60 °C; 2 h, 0 - 5 °C

Referenz

- Process for preparation of Lorcaserin hydrochloride hemihydrate, China, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

Referenz

- Processes for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine and intermediates related thereto, United States, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Water ; rt → 120 °C; 2 h, 120 °C

Referenz

- Preparation method of lorcaserin, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

Referenz

- Processes for preparing (r)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine and intermediates thereof, United States, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; rt; < 60 °C; 27 min, < 60 °C

Referenz

- Microwave-assisted synthesis of lorcaserin hydrochloride, Huaxue Shiji, 2016, 38(9), 917-920

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Catalysts: Dimethylacetamide Solvents: Toluene ; 5 - 10 min, 50 - 60 °C; 3 h, 60 - 65 °C

Referenz

- A process for preparing 1-[[2-(4-chlorophenyl)ethyl]amino]-2-propanol and its salts, China, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; rt → 50 °C; 50 - 60 °C; 2.5 h, 60 °C → 65 °C

Referenz

- Processes for preparing (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine intermediates toward serotonin-2C (5-HT2C) receptor agonists, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 10 °C

1.2 Reagents: Boron trifluoride etherate ; 0 - 10 °C; 2 h, 60 - 65 °C

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 5 - 15 °C; 1 h, 90 - 100 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min, pH 8.5 - 9.5, 5 - 15 °C

1.5 Reagents: Hydrochloric acid Solvents: Water ; 2 h, pH 1 - 2, 5 - 15 °C

1.2 Reagents: Boron trifluoride etherate ; 0 - 10 °C; 2 h, 60 - 65 °C

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 5 - 15 °C; 1 h, 90 - 100 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min, pH 8.5 - 9.5, 5 - 15 °C

1.5 Reagents: Hydrochloric acid Solvents: Water ; 2 h, pH 1 - 2, 5 - 15 °C

Referenz

- An improved process for the preparation of lorcaserin hydrochloride intermediate n-(4-chlorophenethyl)-2-chloropropan-1-amine or salt thereof, India, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Phosphorus tribromide ; 3 h, 80 °C; 80 °C → rt

1.2 Reagents: Water ; rt

1.3 4 h, 90 °C; 90 °C → rt

1.4 Reagents: Thionyl chloride Catalysts: Dimethylacetamide Solvents: Toluene ; 3 h, 70 °C

1.5 Reagents: Water

1.2 Reagents: Water ; rt

1.3 4 h, 90 °C; 90 °C → rt

1.4 Reagents: Thionyl chloride Catalysts: Dimethylacetamide Solvents: Toluene ; 3 h, 70 °C

1.5 Reagents: Water

Referenz

- Process for preparing a chlorophenylethylpropanamine compound, IP.com Journal, 2015, 16, 1-3

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide , Toluene ; 3 h, 65 °C

Referenz

- Synthesis of Lorcaserin and method for preparing intermediate of Lorcaserin, China, , ,

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Hydrogen bromide ; rt → 100 °C; 4.5 h, 1.38 - 1.93 bar

1.2 85 °C; 2 h, 85 - 95 °C

1.3 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; 50 °C; < 60 °C; 4 h, 60 - 65 °C

1.2 85 °C; 2 h, 85 - 95 °C

1.3 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; 50 °C; < 60 °C; 4 h, 60 - 65 °C

Referenz

- Processes for preparation of 4-chloro-N-(2-chloropropyl)-benzeneethanamine hydrochloride, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

Referenz

- Process for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, China, , ,

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Raw materials

- 2-(4-chlorophenyl)ethan-1-ol

- 2-(4-Chlorophenyl)ethyl Chloride

- 1-((4-Chlorophenethyl)amino)propan-2-ol Hydrochloride

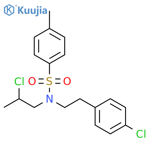

- N-[2-(4-Chlorophenyl)ethyl]-N-(2-chloropropyl)-4-methylbenzenesulfonamide

- 1-Aminopropan-2-ol

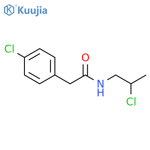

- 4-Chloro-N-(2-chloro-1-oxopropyl)benzeneacetamide

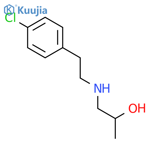

- 1-((4-Chlorophenethyl)amino)propan-2-ol

- Propanamide,2-chloro-N-[2-(4-chlorophenyl)ethyl]-

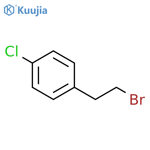

- 1-(2-Bromoethyl)-4-chlorobenzene

- Benzeneethanamine, 4-chloro-N-2-propen-1-yl-, hydrochloride (1:1)

- 4-Chloro-N-(2-chloropropyl)benzeneacetamide

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Preparation Products

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Verwandte Literatur

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

953789-37-2 (4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride) Verwandte Produkte

- 98020-41-8(5,6-Dihydroxy-4(3H)-pyrimidinone)

- 866029-58-5(1-Propanol, 2-[(3-chloro-4-fluorophenyl)(phenylmethyl)amino]-)

- 2172500-61-5(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-N-propylacetamido}acetic acid)

- 89831-40-3(3,4-Dimethyl-1H-pyrazole-5-carboxylic acid)

- 1807131-16-3(5-(Difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-3-methanol)

- 209173-80-8((3S)-3-amino-2-hydroxy-4-phenylbutanoic acid)

- 1892427-42-7(2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)pyrrolidine)

- 41464-49-7(2,3,3',5'-Tetrachlorobiphenyl)

- 1185241-03-5(all-trans Acitretin-d3)

- 1090944-00-5(N-[cyano(phenyl)methyl]-4-phenoxybenzamide)

Empfohlene Lieferanten

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Gold Mitglied

CN Lieferant

Reagenz

钜澜化工科技(青岛)有限公司

Gold Mitglied

CN Lieferant

Großmenge

Wuhan Comings Biotechnology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Zouping Mingyuan Import and Export Trading Co., Ltd

Gold Mitglied

CN Lieferant

Reagenz

Shandong Feiyang Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge